
3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione
Overview
Description
Em-12 is a white crystalline powder. (NTP, 1992)
Mechanism of Action
Mode of Action
It’s possible that this compound may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .
Biochemical Pathways
Given the complexity of this compound, it’s likely that it could influence multiple pathways, potentially including those involved in cell metabolism, signal transduction, or gene expression .
Result of Action
Given the potential complexity of its interactions with cellular targets, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Phthalimidinoglutarimide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with cellular targets .
Biochemical Analysis
Biochemical Properties
3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it has been observed to alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain proteases, which play a role in protein degradation . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits stability and gradual degradation, which can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism . In vivo studies have also demonstrated its impact on tissue development and function over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies in non-human primates have shown that high doses of this compound can cause skeletal abnormalities and other developmental issues . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression . Additionally, it may also be found in other organelles, such as the mitochondria, where it can influence cellular energy metabolism.
Biological Activity
3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione, commonly referred to as Lenalidomide-I or its analogs, is a compound that has garnered significant interest in the field of medicinal chemistry and pharmacology due to its biological activity, particularly in oncology and immunomodulation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C13H11N2O3
- Molecular Weight : 245.24 g/mol
- CAS Number : 2207541-30-6
Lenalidomide-I functions primarily as an immunomodulatory agent . It is known to interact with the cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This interaction facilitates the degradation of specific target proteins involved in tumor growth and immune regulation. The compound's ability to recruit CRBN allows for the targeted degradation of oncogenic proteins, making it a valuable tool in cancer therapy.
Antitumor Effects
Research indicates that Lenalidomide-I exhibits potent antitumor activity against various hematological malignancies:
- Multiple Myeloma : Lenalidomide-I has been shown to inhibit the proliferation of multiple myeloma cells and induce apoptosis. In vitro studies demonstrated a significant reduction in cell viability and increased apoptosis rates when exposed to varying concentrations of the compound .
- Mantle Cell Lymphoma : Similar effects were observed in mantle cell lymphoma, where Lenalidomide-I induced cell cycle arrest and apoptosis .
- Myelodysplastic Syndromes (MDS) : The compound also shows efficacy in treating MDS by enhancing erythropoiesis and reducing transfusion dependency in patients .
Cancer Type | Mechanism of Action | Reference |
---|---|---|
Multiple Myeloma | Inhibition of cell proliferation; apoptosis | |
Mantle Cell Lymphoma | Cell cycle arrest; apoptosis | |
Myelodysplastic Syndromes | Enhanced erythropoiesis |
Immunomodulatory Effects
Lenalidomide-I enhances the immune response through several mechanisms:
- Activation of T cells : It promotes T cell proliferation and enhances their cytotoxic activity against tumor cells.
- Natural Killer (NK) Cells : The compound increases the number and activity of NK cells, which are crucial for innate immunity.
- Cytokine Modulation : Lenalidomide-I inhibits pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory properties .
Case Studies
Several clinical studies have highlighted the efficacy of Lenalidomide-I in treating hematological cancers:
- Study on Multiple Myeloma Patients : A phase III trial demonstrated that patients receiving Lenalidomide-I combined with dexamethasone had improved overall survival rates compared to those receiving dexamethasone alone .
- MDS Treatment Outcomes : Another study reported that Lenalidomide-I treatment led to complete or partial responses in a significant percentage of patients with MDS, with many achieving transfusion independence .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily recognized for its role as a structural analog of lenalidomide, a well-known immunomodulatory drug. Research indicates that 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione exhibits similar biological activities, including:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism involves modulating immune responses and inducing apoptosis in malignant cells .
- Immunomodulation : The compound has been investigated for its ability to enhance immune responses, making it a candidate for treating conditions like multiple myeloma and other hematological malignancies .
Neuropharmacology
Emerging research suggests that this compound may have neuroprotective properties. Its potential applications in neuropharmacology include:
- Cognitive Enhancement : Preliminary studies indicate that this compound may improve cognitive functions and memory retention in animal models, possibly through modulation of neurotransmitter systems .
Development of Novel Therapeutics
The compound's unique chemical structure allows for modifications that could lead to the development of new therapeutic agents. Researchers are exploring:
- Synthesis of Derivatives : Various derivatives of this compound are being synthesized to enhance its pharmacological profile and reduce side effects associated with existing drugs .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
Properties
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENKGSGGXGQHSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401034323 | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401034323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Em-12 is a white crystalline powder. (NTP, 1992) | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
26581-81-7 | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26581-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026581817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401034323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
460 to 464 °F (NTP, 1992) | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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